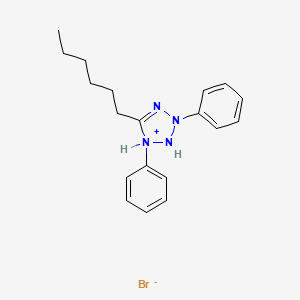
(2-Methoxyphenyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H14OSi. It is characterized by a silicon atom bonded to two methyl groups and a 2-methoxyphenyl group. This compound is a yellow to colorless oil and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)dimethylsilane typically involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)dimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)dimethylsilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. This property is particularly useful in catalysis and material science .
Comparación Con Compuestos Similares
- Dimethoxymethylphenylsilane
- Phenylmethyldimethoxysilane
- Allyl(4-methoxyphenoxy)dimethylsilane
Comparison: (2-Methoxyphenyl)dimethylsilane is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and industrial processes .
Propiedades
Fórmula molecular |
C9H14OSi |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H14OSi/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,11H,1-3H3 |
Clave InChI |
RYDVDFXUCTVFFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1[SiH](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


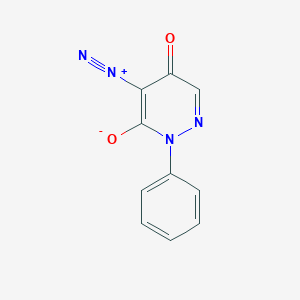
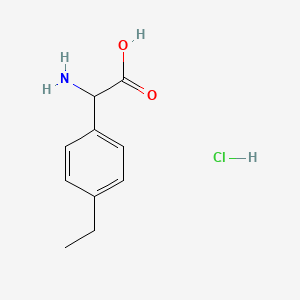

![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)

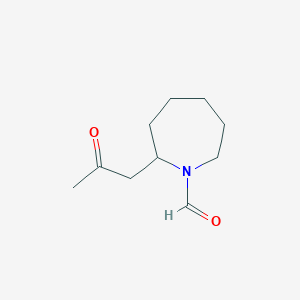

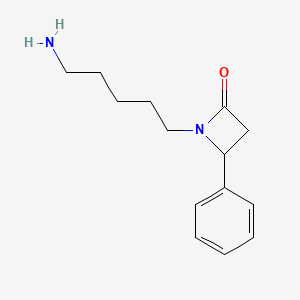
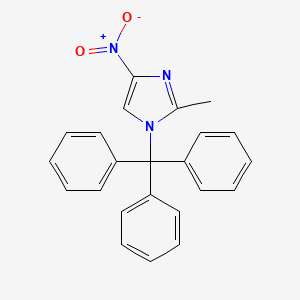
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)


